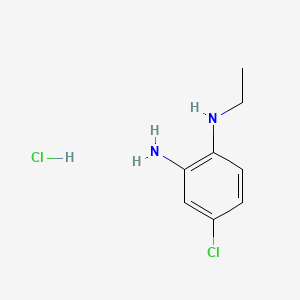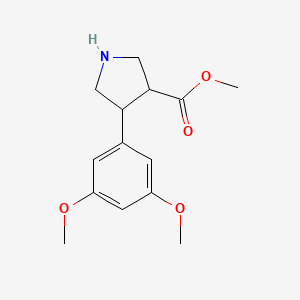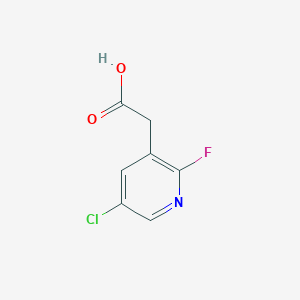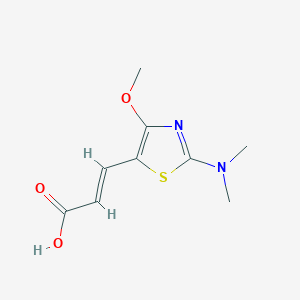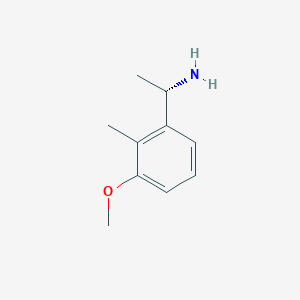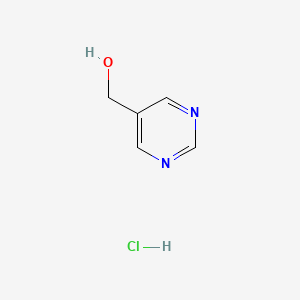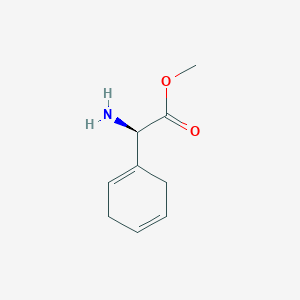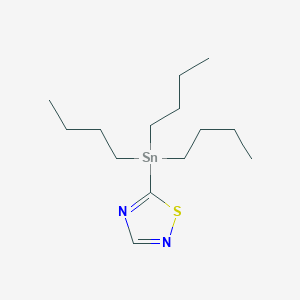
5-(Tributylstannyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tributylstannyl)-1,2,4-thiadiazole is an organotin compound that features a thiadiazole ring substituted with a tributylstannyl group This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole derivative with a tributylstannyl reagent. One common method includes the use of tributylstannyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tributylstannyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl iodides can yield aryl-substituted thiadiazoles .
Aplicaciones Científicas De Investigación
5-(Tributylstannyl)-1,2,4-thiadiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of more complex organotin compounds and other heterocycles.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(tributylstannyl)-1,2,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Compounds: Such as tributyltin chloride and tributyltin oxide, which also contain the tributylstannyl group but differ in their other substituents.
Thiophene Derivatives: Compounds like 2,5-bis(tributylstannyl)thiophene, which have similar structural features but a different heterocyclic core.
Uniqueness
5-(Tributylstannyl)-1,2,4-thiadiazole is unique due to the combination of the thiadiazole ring and the tributylstannyl group
Propiedades
Fórmula molecular |
C14H28N2SSn |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
tributyl(1,2,4-thiadiazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C2HN2S.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1H; |
Clave InChI |
HRZZSHKYXCRTMC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



